Methyl 2-(3-chlorobenzoyl)benzoate
Description
Methyl 2-(3-chlorobenzoyl)benzoate (CAS: 67836-47-9) is an organic compound featuring a benzoate ester backbone substituted at the 2-position with a 3-chlorobenzoyl group. Its structure combines a methyl ester moiety with a chlorinated aromatic ketone, rendering it distinct in terms of electronic and steric properties. Synonyms include methyl 2-[(3-chlorobenzoyl)amino]benzoate and methyl 2-(3-chlorobenzamido)benzoate .
Properties
IUPAC Name |
methyl 2-(3-chlorobenzoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-19-15(18)13-8-3-2-7-12(13)14(17)10-5-4-6-11(16)9-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLOTMANFJKBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-chlorobenzoyl)benzoate can be synthesized through the esterification of 2-(3-chlorobenzoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorobenzoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products
Substitution: Formation of 2-(3-aminobenzoyl)benzoate or 2-(3-mercaptobenzoyl)benzoate.
Reduction: Formation of 2-(3-chlorobenzyl)benzoate.
Oxidation: Formation of 2-(3-chlorobenzoyl)benzoic acid.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 2-(3-chlorobenzoyl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, hydrolysis, and reduction processes. For instance:
- Substitution Reactions : The chlorine atom can be replaced by different nucleophiles, leading to a variety of derivatives.
- Hydrolysis : This process can yield 2-(3-chlorobenzoyl)benzoic acid, which has further applications in synthetic chemistry.
- Reduction : The compound can be reduced to form corresponding amines or alcohols, expanding its utility in synthetic pathways.
Potential Therapeutic Properties
Research has highlighted the potential biological activities of this compound, particularly its interactions with biomolecules. Studies suggest that it may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Antimicrobial Properties : Its efficacy against various bacterial strains has been noted, suggesting potential use in developing new antimicrobial agents .
Material Science
Development of New Materials
In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its properties allow it to be incorporated into polymers and coatings that require specific chemical resistance or thermal stability.
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used as a monomer or additive to enhance polymer properties. |
| Coatings | Improves resistance to solvents and enhances durability. |
| Chemical Processes | Acts as a reagent in various chemical reactions. |
Case Study 1: Synthesis of Rhamnopyranoside Esters
A study conducted by Matin et al. demonstrated the regioselective synthesis of methyl 3-O-(3-chlorobenzoyl)-α-L-rhamnopyranoside using methyl α-L-rhamnopyranoside and dibutyltin oxide. The reaction yielded significant amounts of the desired product, showcasing the compound's utility in glycosylation reactions .
Case Study 2: Anti-inflammatory Research
Research published on the anti-inflammatory properties of benzoate derivatives indicated that this compound exhibited inhibition of pro-inflammatory cytokines in vitro. This suggests its potential application in therapeutic formulations aimed at reducing inflammation .
Mechanism of Action
The mechanism of action of methyl 2-(3-chlorobenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (e.g., benzoate esters, halogenated substituents) or synthetic pathways.
Substituted Benzoate Esters
Key Observations :
- Backbone Diversity: Unlike piperazinyl-quinoline derivatives (e.g., C3), the target compound lacks a nitrogen-rich heterocycle, reducing hydrogen-bonding capacity but simplifying synthesis .
- Functional Group Impact : Ureido-containing analogs (e.g., 4b) exhibit higher polarity due to hydrogen-bonding motifs, whereas the benzoyl group in the target compound may enhance metabolic stability .
Toxicity and Stability
- Methyl benzoate exhibits low acute toxicity (LD50 >2000 mg/kg in rats), but the introduction of a chloro group in this compound may increase hepatotoxicity risk, as seen in halogenated aromatics .
- Stability: The electron-withdrawing chloro group likely enhances resistance to ester hydrolysis compared to methyl benzoate, similar to sulfonylurea pesticides (e.g., primisulfuron-methyl) in .
Biological Activity
Methyl 2-(3-chlorobenzoyl)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the realms of drug development and biochemical interactions. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a chlorobenzoyl group and a methyl ester group. These functional groups contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, such as substitution, reduction, and oxidation, which are essential for its utility in synthetic chemistry and biological applications.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions often involve:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling processes.
These mechanisms suggest that this compound could be explored for therapeutic applications, including anti-inflammatory and analgesic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Anticancer Activity
Several studies have investigated the anticancer properties of related benzoate derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting prostate cancer cell lines (LNCaP). These derivatives act by interfering with androgen receptor signaling pathways, which are crucial for prostate cancer progression .
Case Studies
- Prostate Cancer Cell Lines : In vitro studies demonstrated that compounds with structural similarities to this compound inhibited the growth of LNCaP cells. The mechanism was attributed to the disruption of androgen receptor signaling pathways .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
